molecular formula C8H14 B14628239 2-Hexyne, 5,5-dimethyl- CAS No. 56617-18-6

2-Hexyne, 5,5-dimethyl-

Cat. No.: B14628239
CAS No.: 56617-18-6
M. Wt: 110.20 g/mol
InChI Key: AXLFTJMZKJKQIK-UHFFFAOYSA-N
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Description

2-Hexyne, 5,5-dimethyl- is an organic compound with the molecular formula C8H14 . It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The structure of 2-Hexyne, 5,5-dimethyl- features a triple bond between the second and third carbon atoms, with two methyl groups attached to the fifth carbon atom. This compound is also known by its IUPAC name, 5,5-Dimethyl-2-hexyne .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyne, 5,5-dimethyl- can be achieved through various methods. One common approach involves the dehydrohalogenation of vicinal dihalides or vinylic halides. This process typically uses a strong base such as sodium amide (NaNH2) in ammonia (NH3) to eliminate two halogen atoms and form the alkyne . Another method involves the hydrogenation of 2,5-dimethyl-3-hexyne-2,5-diol over nickel or platinum catalysts .

Industrial Production Methods

Industrial production of 2-Hexyne, 5,5-dimethyl- often involves the double elimination of halides from dihaloalkanes. This method is favored due to its efficiency and the availability of starting materials. The reaction conditions typically include the use of strong bases and controlled temperatures to ensure the formation of the desired alkyne .

Chemical Reactions Analysis

Types of Reactions

2-Hexyne, 5,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alkyne into a ketone or carboxylic acid, depending on the reagents and conditions used.

    Reduction: Hydrogenation of the triple bond can yield alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for selective hydrogenation.

    Substitution: Reagents like sodium amide (NaNH2) in liquid ammonia are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted alkynes, depending on the nucleophile used.

Scientific Research Applications

2-Hexyne, 5,5-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Hexyne, 5,5-dimethyl- involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This bond is highly reactive and can undergo addition, substitution, and polymerization reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

2-Hexyne, 5,5-dimethyl- can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of 2-Hexyne, 5,5-dimethyl-, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5,5-dimethylhex-2-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-5-6-7-8(2,3)4/h7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLFTJMZKJKQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205193
Record name 2-Hexyne, 5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56617-18-6
Record name 2-Hexyne, 5,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056617186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexyne, 5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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